

Spectroscopic and Mechanistic Insights into Myrislignan: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrislignan is a naturally occurring neolignan found in Myristica fragrans (nutmeg). It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-parasitic properties. This technical guide provides a comprehensive overview of the key spectroscopic data for **Myrislignan**, detailed experimental protocols for its analysis, and an elucidation of its primary mechanism of anti-inflammatory action.

Spectroscopic Data

The structural elucidation of **Myrislignan** has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Myrislignan** provide a detailed map of its chemical structure. The data presented below was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **Myrislignan** (400 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	6.35	d	1.9
6	6.19	d	1.9
7	4.76	d	8.0
8	4.33	m	-
9	1.12	d	6.2
2'	6.89	S	-
5'	6.89	S	-
7'	5.92	m	-
8'	5.10	m	-
9'	3.34	d	6.7
3-ОСН₃	3.89	S	-
4-OH	5.65	S	-
3'-OCH₃	3.85	S	-
5'-OCH₃	3.85	S	-

Table 2: ¹³C NMR Spectroscopic Data for Myrislignan (100 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	
1	132.5	
2	102.8	
3	147.0	
4	145.2	
5	108.8	
6	105.7	
7	78.9	
8	82.5	
9	18.4	
1'	137.2	
2'	106.5	
3'	153.4	
4'	134.8	
5'	153.4	
6'	106.5	
7'	137.9	
8'	115.6	
9'	40.0	
3-OCH₃	56.1	
3'-OCH₃	56.4	
5'-OCH₃	56.4	

Mass Spectrometry (MS)



Mass spectrometry data confirms the molecular weight and elemental composition of **Myrislignan**. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 3: Mass Spectrometry Data for Myrislignan

Ionization Mode	Adduct/Fragment	m/z
ESI (+)	[M+Na]+	397.4
ESI (+)	[M+H]+	375.1798
ESI-MS/MS	Product ion	216.1

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

NMR data were acquired on a Bruker AV400 spectrometer.[1]

- Spectrometer: Bruker AV400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
- Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]
- Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[1]
- 2D NMR: Structural assignments were confirmed using two-dimensional NMR techniques, including ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Mass Spectrometry

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a common method for the analysis of **Myrislignan**.

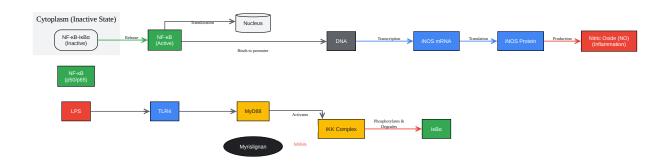


- HPLC System: An Agilent ZORBAX XDB-C18 column (2.1 x 50 mm, 3.5 μm) is typically used for chromatographic separation.
- Mobile Phase: A gradient mobile phase consisting of water with 0.1% formic acid (Phase A) and acetonitrile (Phase B) is employed.
- Flow Rate: A flow rate of 0.40 mL/min is maintained.
- Mass Spectrometer: An electrospray ionization (ESI) source is used, often in positive ion mode.
- Detection Mode: Analyte quantification is commonly performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Myrislignan exhibits potent anti-inflammatory properties by inhibiting the production of nitric oxide (NO). This effect is mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS). Myrislignan intervenes in this cascade, as illustrated in the diagram below.





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References

- 1. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production -PMC [pmc.ncbi.nlm.nih.gov]
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